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Compound of Interest

Compound Name: 1,3,5-Trimethyladamantane

Cat. No.: B123903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 1,3,5-trimethyladamantane (C13H22, MW: 178.31 g/mol ), a saturated tricyclic

hydrocarbon. The unique cage-like structure of the adamantane core and its derivatives makes

them valuable building blocks in medicinal chemistry and materials science. Accurate

spectroscopic characterization is therefore essential for confirming structure and purity. This

document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 1,3,5-trimethyladamantane and outlines the general

experimental protocols for obtaining such data.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1,3,5-
trimethyladamantane.

Table 1: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Carbon Type

Data not explicitly found in search results C (quaternary)

Data not explicitly found in search results CH (methine)

Data not explicitly found in all search results CH₂ (methylene)

Data not explicitly found in search results CH₃ (methyl)

Note: A general ¹³C NMR spectrum is available on PubChem, but specific peak assignments

were not found in the search results. Further analysis would be required to assign the specific

chemical shifts.

Table 2: Mass Spectrometry (MS) Data

m/z Interpretation

178 Molecular Ion (M⁺)[1][2][3]

163 [M - CH₃]⁺

107 Further fragmentation

Additional fragmentation peaks are visible in the

mass spectrum but are not individually listed

here.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Mode

~2950-2850 C-H stretch (alkane)

~1465 CH₂ scissoring

~1380 CH₃ bending

Note: A specific IR spectrum for 1,3,5-trimethyladamantane was not found. The data

presented are characteristic absorptions for alkanes and methyl groups.
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Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible

spectroscopic data. The following are generalized procedures for the spectroscopic analysis of

1,3,5-trimethyladamantane, based on standard methods for adamantane derivatives and

hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton environments in the 1,3,5-
trimethyladamantane molecule.

Methodology:

Sample Preparation: A small quantity (typically 5-25 mg) of 1,3,5-trimethyladamantane is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire

the spectra.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay that allows for full relaxation of all protons, and a spectral width that

encompasses all proton resonances.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower

natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation

delay are typically required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 1,3,5-
trimethyladamantane.

Methodology:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation

from any impurities. For GC-MS, a dilute solution of the compound in a volatile solvent is

injected into the GC.

Ionization: Electron Ionization (EI) is a common method for analyzing alkanes. In the ion

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), leading to the formation of a molecular ion (a radical cation) and subsequent

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

Detection: An electron multiplier or other suitable detector records the abundance of each ion

at a specific m/z value.

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, and

the other peaks represent fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1,3,5-trimethyladamantane. As a

saturated hydrocarbon, the IR spectrum is expected to be relatively simple, showing

characteristic C-H stretching and bending vibrations.

Methodology:

Sample Preparation: Since 1,3,5-trimethyladamantane is a solid or oil at room temperature,

it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution

in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon
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tetrachloride, CCl₄). For a solid, a KBr pellet can also be prepared by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the

spectrum.

Data Acquisition: A background spectrum (of the salt plates, solvent, or KBr pellet alone) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument's software automatically subtracts the background from the sample

spectrum to produce the final IR spectrum.

Data Analysis: The spectrum is a plot of transmittance or absorbance versus wavenumber (in

cm⁻¹). The positions and intensities of the absorption bands are correlated with specific

molecular vibrations to identify the functional groups present.

Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1,3,5-trimethyladamantane.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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